molecular formula C19H20ClN5 B11232307 4-chloro-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

4-chloro-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

Cat. No.: B11232307
M. Wt: 353.8 g/mol
InChI Key: FMNNTBSGIRQLER-UHFFFAOYSA-N
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Description

4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is a complex organic compound with a unique structure that includes a tetrazole ring, a cyclopentyl group, and a chlorinated aniline moiety

Preparation Methods

The synthesis of 4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent coupling with the chlorinated anilineIndustrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the chlorinated aniline moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE include other tetrazole-containing compounds and chlorinated anilines. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of 4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE lies in its combination of a tetrazole ring with a cyclopentyl group and a chlorinated aniline, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C19H20ClN5

Molecular Weight

353.8 g/mol

IUPAC Name

4-chloro-N-[1-[1-(4-methylphenyl)tetrazol-5-yl]cyclopentyl]aniline

InChI

InChI=1S/C19H20ClN5/c1-14-4-10-17(11-5-14)25-18(22-23-24-25)19(12-2-3-13-19)21-16-8-6-15(20)7-9-16/h4-11,21H,2-3,12-13H2,1H3

InChI Key

FMNNTBSGIRQLER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCC3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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